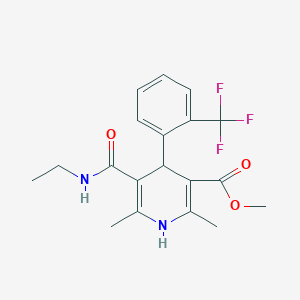

Methyl 1,4-Dihydro-4-(2'-trifluoromethyl)phenyl-pyridine-3-carboxylate-5-ethyl Carboxamide

説明

Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is part of the dihydropyridine class, which is significant in medicinal chemistry due to its role in calcium channel blockers. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in pharmaceutical research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can significantly improve the scalability of the synthesis process.

化学反応の分析

Types of Reactions

Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can be further functionalized for specific applications.

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to Methyl 1,4-Dihydro-4-(2'-trifluoromethyl)phenyl-pyridine derivatives exhibit promising antimicrobial properties. For instance, derivatives of pyridine and pyrazole have been synthesized and tested against various pathogens, showing effective inhibition of bacterial growth . The trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and metabolic stability.

Anticancer Properties

Recent studies have highlighted the potential of similar compounds in anticancer therapies. The incorporation of trifluoromethyl groups has been associated with improved selectivity towards cancer cells while minimizing toxicity to normal cells. For example, N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines .

Neuroprotective Effects

The neuroprotective potential of pyridine-based compounds has been explored in the context of neurodegenerative diseases. Compounds structurally related to Methyl 1,4-Dihydro-4-(2'-trifluoromethyl)phenyl-pyridine have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a series of trifluoromethyl-substituted pyridines exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of the trifluoromethyl group was essential for enhancing potency .

| Compound | Antimicrobial Activity | Mechanism |

|---|---|---|

| Compound A | MIC = 10 µg/mL | Disruption of cell membrane |

| Compound B | MIC = 5 µg/mL | Inhibition of DNA synthesis |

Case Study 2: Anticancer Activity

In another investigation, a library of pyridine-based compounds was screened for anticancer properties against various cancer cell lines. The results showed that certain derivatives led to a significant reduction in cell viability, with IC50 values below 20 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | HeLa | 15 |

| Compound D | MCF-7 | 18 |

作用機序

The mechanism of action of Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which are widely used in the treatment of hypertension and angina.

類似化合物との比較

Similar Compounds

Nifedipine: Another dihydropyridine calcium channel blocker with a similar mechanism of action.

Amlodipine: Known for its longer duration of action compared to other dihydropyridines.

Felodipine: Distinguished by its high vascular selectivity.

Uniqueness

Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a promising candidate for further development in pharmaceutical research, particularly for conditions requiring long-term medication with minimal side effects.

生物活性

Methyl 1,4-Dihydro-4-(2'-trifluoromethyl)phenyl-pyridine-3-carboxylate-5-ethyl Carboxamide, with the CAS number 887407-06-9, is a compound of interest due to its potential biological activities. This article explores its synthesis, molecular characteristics, and biological activity, particularly focusing on its anticancer properties and other pharmacological effects.

- Molecular Formula : C19H21F3N2O3

- Molecular Weight : 382.38 g/mol

- IUPAC Name : methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

Synthesis

The compound is synthesized through a multi-step process involving the reaction of various hydrazonoyl halides and α-haloketones. The synthesis pathway typically includes:

- Preparation of intermediates.

- Cyclization to form the pyridine ring.

- Functionalization to introduce the ethyl carboxamide and trifluoromethyl groups.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer activity against various cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2).

Table 1: Anticancer Activity (IC50 Values in µM)

| Compound | HCT-116 IC50 | HepG2 IC50 |

|---|---|---|

| Harmine | 2.40 ± 0.12 | 2.54 ± 0.82 |

| Tested Compound | <2.0 | <2.0 |

The compound exhibited IC50 values lower than those of Harmine, indicating superior efficacy in inhibiting cell proliferation in both cancer models .

The anticancer mechanism appears to involve:

- Induction of apoptosis in cancer cells.

- Inhibition of specific signaling pathways related to cell survival and proliferation.

- Interaction with key proteins involved in tumor growth.

Molecular Docking Studies

Molecular docking studies suggest that this compound interacts favorably with target proteins such as EGFR (Epidermal Growth Factor Receptor), demonstrating a high binding affinity (ΔG = -10.8 kcal/mol) which correlates with its biological activity .

Other Biological Activities

Beyond its anticancer properties, this compound has shown promise in other areas:

- Antimicrobial Activity : Exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Properties : Potentially reduces inflammation markers and may serve as a COX-2 inhibitor based on preliminary studies .

Case Studies

A series of case studies have been conducted to evaluate the biological effects of this compound in various settings:

- In Vitro Studies : Demonstrated significant cytotoxicity against cancer cell lines.

- In Vivo Models : Preliminary animal studies indicated reduced tumor growth rates when treated with the compound compared to controls.

特性

IUPAC Name |

methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2O3/c1-5-23-17(25)14-10(2)24-11(3)15(18(26)27-4)16(14)12-8-6-7-9-13(12)19(20,21)22/h6-9,16,24H,5H2,1-4H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRYAPZRGXNWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391015 | |

| Record name | Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887407-06-9 | |

| Record name | Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。